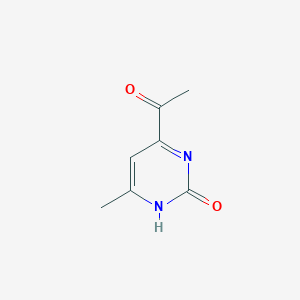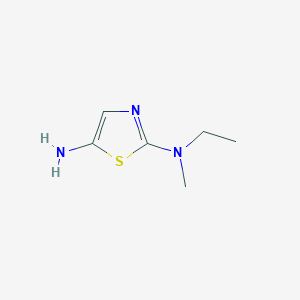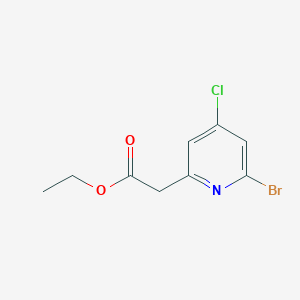
Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromo and chloro substituent on the pyridine ring, making it a valuable intermediate in various chemical syntheses. It is commonly used in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate typically involves the bromination and chlorination of pyridine derivatives followed by esterification. One common method includes the reaction of 2-chloropyridine with bromine to introduce the bromo substituent. This is followed by the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
化学反応の分析
Types of Reactions
Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the pyridine ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, carboxylic acids, and reduced or oxidized forms of the original compound .
科学的研究の応用
Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by inhibiting or activating certain enzymes, thereby modulating biological pathways. The presence of bromo and chloro substituents enhances its binding affinity and specificity towards the target molecules .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chloropyridine
- 3-Bromo-4-chloropyridine
- 4-Chloropyridine N-oxide
Uniqueness
Ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate is unique due to the presence of both bromo and chloro substituents on the pyridine ring, along with an ester functional group. This combination of functional groups imparts distinct chemical reactivity and makes it a versatile intermediate in various synthetic pathways .
特性
分子式 |
C9H9BrClNO2 |
|---|---|
分子量 |
278.53 g/mol |
IUPAC名 |
ethyl 2-(6-bromo-4-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-7-3-6(11)4-8(10)12-7/h3-4H,2,5H2,1H3 |
InChIキー |
ZKQAPXQSBWZDKS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC(=CC(=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



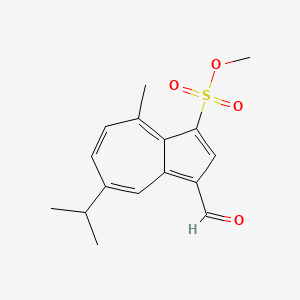
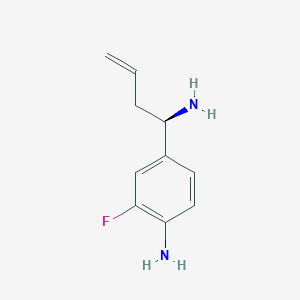

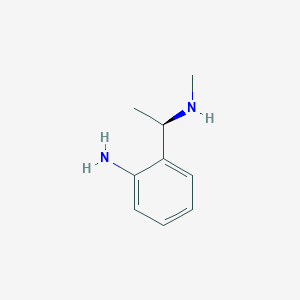
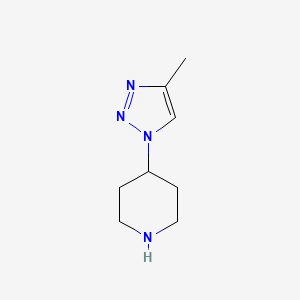
![8-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B12971815.png)
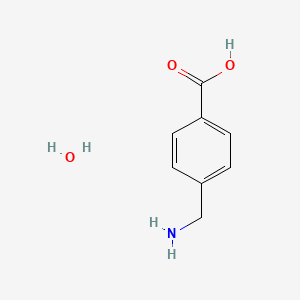
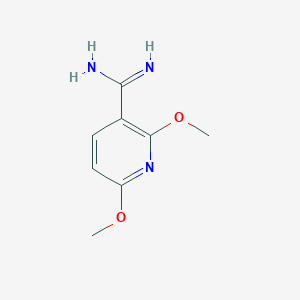
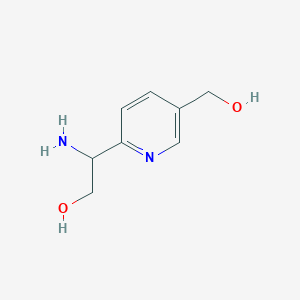
![5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B12971856.png)

